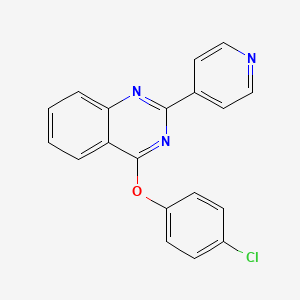
3,5-dimethyl-4-(p-tolylthio)-1-tosyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethyl-4-(p-tolylthio)-1-tosyl-1H-pyrazole: is a heterocyclic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a pyrazole ring substituted with methyl, tolylthio, and tosyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-4-(p-tolylthio)-1-tosyl-1H-pyrazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with p-tolylthiol and tosyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,5-dimethyl-4-(p-tolylthio)-1-tosyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfoxide or sulfone back to the thioether.
Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or alcohols, under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.
Substitution: Sodium hydroxide, ethanol, and various nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 3,5-dimethyl-4-(p-tolylthio)-1-tosyl-1H-pyrazole is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development. Researchers have investigated its effects on various enzymes and receptors, aiming to identify new therapeutic agents.
Medicine: In medicine, this compound has shown promise as a lead compound for the development of new drugs. Its potential therapeutic applications include anti-inflammatory, antimicrobial, and anticancer activities. Ongoing studies aim to elucidate its mechanism of action and optimize its pharmacological properties.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-4-(p-tolylthio)-1-tosyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can trigger signaling pathways that result in antimicrobial or anticancer activities.
Comparison with Similar Compounds
- 3,5-dimethyl-4-(p-tolylthio)-1H-pyrazole
- 3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)methanone
- (3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)(4-fluorophenyl)methanone
Comparison: Compared to similar compounds, 3,5-dimethyl-4-(p-tolylthio)-1-tosyl-1H-pyrazole stands out due to its unique combination of substituents. The presence of both the tolylthio and tosyl groups imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential as a bioactive molecule further highlight its uniqueness.
Properties
Molecular Formula |
C19H20N2O2S2 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
3,5-dimethyl-4-(4-methylphenyl)sulfanyl-1-(4-methylphenyl)sulfonylpyrazole |
InChI |
InChI=1S/C19H20N2O2S2/c1-13-5-9-17(10-6-13)24-19-15(3)20-21(16(19)4)25(22,23)18-11-7-14(2)8-12-18/h5-12H,1-4H3 |
InChI Key |
ZVDCLQVZQZTURU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N(N=C2C)S(=O)(=O)C3=CC=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11657414.png)
![N'-[(E)-(2,4,6-trimethylphenyl)methylidene]benzohydrazide](/img/structure/B11657421.png)


![3-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11657436.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11657443.png)
![Dimethyl[(3-methylphenyl)sulfamoyl]amine](/img/structure/B11657447.png)
![5-chloro-N-[4-(furan-2-carbonylamino)-3-methoxyphenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11657448.png)
![3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11657451.png)
![(5E)-3-[4-(3,4-Dihydro-1(2H)-quinolinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11657454.png)
![(4E)-4-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one](/img/structure/B11657457.png)
![2-[3-[(E)-[1-(4-chlorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11657461.png)
![3,5-dimethyl-4-[(4-methylphenyl)thio]-1-(4-nitrobenzoyl)-1H-pyrazole](/img/structure/B11657468.png)
![N-(4-fluorophenyl)-2-{[6-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B11657476.png)
